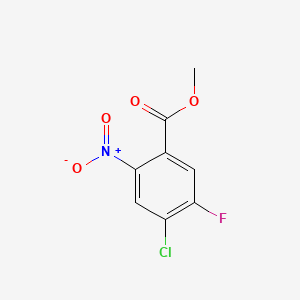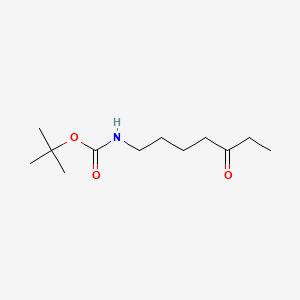
(2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including an ester, an amino group, and a nitrophenyl group, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isopropyl Group: Starting with a suitable precursor, the isopropyl group can be introduced via alkylation reactions.
Introduction of the Benzyloxy Group: This step often involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Esterification: The ester group can be formed through a reaction between the carboxylic acid and ethanol in the presence of an acid catalyst.
Amino Group Addition: The amino group can be introduced through reductive amination or other amination techniques.
Nitrophenyl Group Addition: The nitrophenyl group is typically introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and amino groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable building block.
Biology
Medicine
Due to its structural complexity, the compound might be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in electron transfer reactions, while the amino group might form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester: Lacks the amino and nitrophenyl groups, making it less reactive in certain contexts.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Lacks the ester group, which might affect its solubility and reactivity.
Uniqueness
The combination of ester, amino, and nitrophenyl groups in (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 makes it uniquely versatile for various chemical reactions and applications. This structural complexity allows for a wide range of modifications and functionalizations, enhancing its utility in scientific research and industrial applications.
Properties
CAS No. |
86195-29-1 |
|---|---|
Molecular Formula |
C24H32N2O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2/t15-;8-,9-/m10/s1 |
InChI Key |
CRUJOISRGLUESB-FILZUVBOSA-N |
SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Isomeric SMILES |
CCOC(=O)[C@@](C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Synonyms |
(2R)-2-(1-Methylethyl)-2-(phenylmethoxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


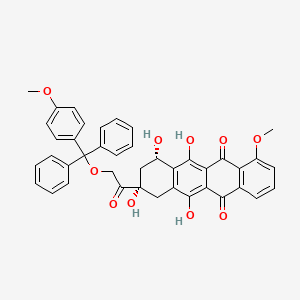
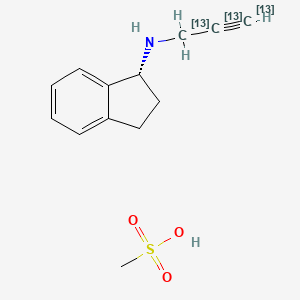
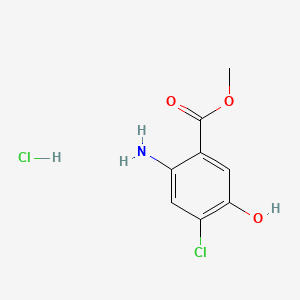
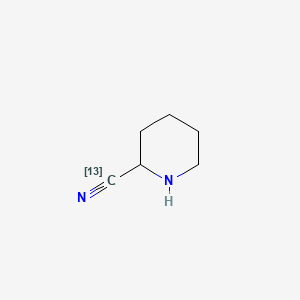
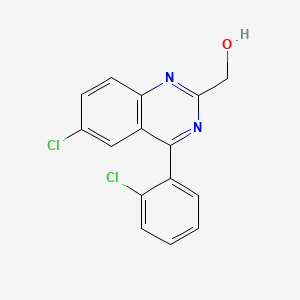
![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)
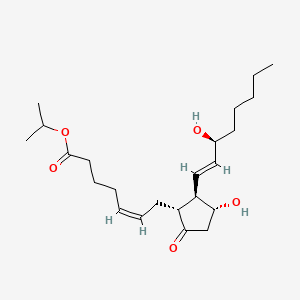
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
